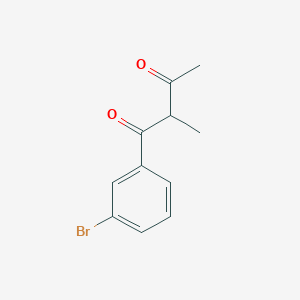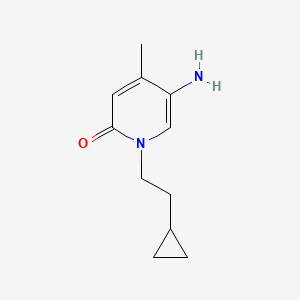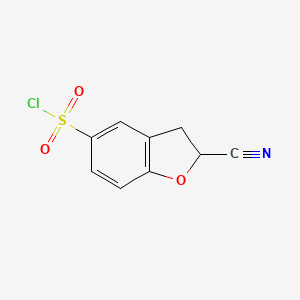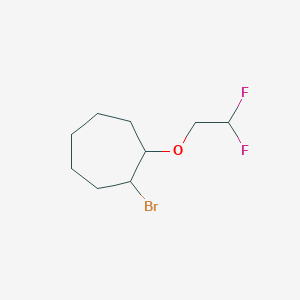
1-Bromo-2-(2,2-difluoroethoxy)cycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(2,2-difluoroethoxy)cycloheptane is a chemical compound with the molecular formula C9H15BrF2O and a molecular weight of 257.12 g/mol . This compound is characterized by the presence of a bromine atom and a difluoroethoxy group attached to a cycloheptane ring. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)cycloheptane typically involves the reaction of cycloheptane with bromine and 2,2-difluoroethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(2,2-difluoroethoxy)cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cycloheptane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of cycloheptane.
Oxidation Reactions: Products include cycloheptanone and cycloheptanol.
Reduction Reactions: Products include cycloheptane derivatives with reduced bromine content.
Applications De Recherche Scientifique
1-Bromo-2-(2,2-difluoroethoxy)cycloheptane has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(2,2-difluoroethoxy)cycloheptane involves its interaction with specific molecular targets and pathways. The bromine atom and difluoroethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its difluoroethoxy group can influence the compound’s lipophilicity and overall chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(2,2-difluoroethoxy)cyclohexane: Similar in structure but with a cyclohexane ring instead of a cycloheptane ring.
2-Bromo-1-cyclohexylethan-1-one: Contains a bromine atom and a cyclohexane ring but differs in the functional groups attached.
Uniqueness
1-Bromo-2-(2,2-difluoroethoxy)cycloheptane is unique due to its combination of a cycloheptane ring with both a bromine atom and a difluoroethoxy group. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized research applications .
Propriétés
Formule moléculaire |
C9H15BrF2O |
|---|---|
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
1-bromo-2-(2,2-difluoroethoxy)cycloheptane |
InChI |
InChI=1S/C9H15BrF2O/c10-7-4-2-1-3-5-8(7)13-6-9(11)12/h7-9H,1-6H2 |
Clé InChI |
FWUZFQUWBOOUNT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(CC1)Br)OCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075432.png)

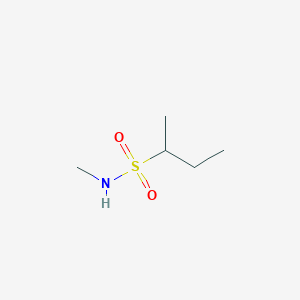
![1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
![Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13075460.png)
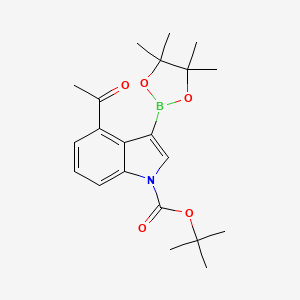

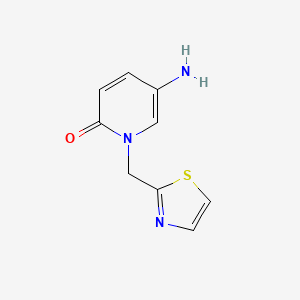
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)

